Diethyl 3-bromo-4-oxoheptanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3-bromo-4-oxoheptanedioate is an organic compound with the molecular formula C11H17BrO5 It is a derivative of heptanedioic acid, featuring a bromine atom and a keto group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 3-bromo-4-oxoheptanedioate can be synthesized through several methods. One common approach involves the bromination of diethyl 4-oxoheptanedioate. The reaction typically uses bromine (Br2) in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 3-bromo-4-oxoheptanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of diethyl 3-bromo-4-hydroxyheptanedioate.
Oxidation: Formation of diethyl 3-bromo-4-oxoheptanedioic acid.
Wissenschaftliche Forschungsanwendungen
Diethyl 3-bromo-4-oxoheptanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl 3-bromo-4-oxoheptanedioate involves its reactivity with various nucleophiles and electrophiles. The bromine atom and keto group are key reactive sites that participate in substitution, reduction, and oxidation reactions. These reactions can lead to the formation of new bonds and functional groups, enabling the compound to act as a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 4-oxoheptanedioate: Lacks the bromine atom, making it less reactive in substitution reactions.
Diethyl 3-chloro-4-oxoheptanedioate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Diethyl 3-iodo-4-oxoheptanedioate:
Uniqueness
Diethyl 3-bromo-4-oxoheptanedioate is unique due to the presence of both a bromine atom and a keto group, which confer distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate for the synthesis of diverse compounds.
Eigenschaften
CAS-Nummer |
59742-68-6 |
---|---|
Molekularformel |
C11H17BrO5 |
Molekulargewicht |
309.15 g/mol |
IUPAC-Name |
diethyl 3-bromo-4-oxoheptanedioate |
InChI |
InChI=1S/C11H17BrO5/c1-3-16-10(14)6-5-9(13)8(12)7-11(15)17-4-2/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
NAISJJKROKNKCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(=O)C(CC(=O)OCC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.